molecular formula C7H13N3O B13533832 Decahydropyrido[3,4-d]pyrimidin-2-one

Decahydropyrido[3,4-d]pyrimidin-2-one

Cat. No.: B13533832
M. Wt: 155.20 g/mol
InChI Key: QOKQCHFUXVEDOX-UHFFFAOYSA-N
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Description

Decahydropyrido[3,4-d]pyrimidin-2-one is a bicyclic heterocyclic compound featuring a fully saturated pyridine ring fused to a pyrimidin-2-one moiety at the 3,4-positions. The "decahydro" designation indicates complete hydrogenation of the fused ring system, conferring rigidity and conformational stability.

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydro-1H-pyrido[3,4-d]pyrimidin-2-one

InChI

InChI=1S/C7H13N3O/c11-7-9-3-5-1-2-8-4-6(5)10-7/h5-6,8H,1-4H2,(H2,9,10,11)

InChI Key

QOKQCHFUXVEDOX-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2C1CNC(=O)N2

Origin of Product

United States

Preparation Methods

Cyclocondensation of 3-(Aminomethyl)pyridin-4-amines with One-Carbon Donors

Method Overview:
This approach involves the cyclization of 3-(aminomethyl)pyridin-4-amines with formaldehyde or similar one-carbon donors to form the decahydropyrido[3,4-d]pyrimidin-2-one core. The process typically proceeds under acidic or basic conditions, facilitating the formation of the fused heterocycle via intramolecular cyclization.

Reaction Scheme:
$$
\text{3-(Aminomethyl)pyridin-4-amine} + \text{Formaldehyde} \rightarrow \text{this compound}
$$

Research Findings:

  • Sako (2004) reports that cyclization with triethyl orthoformate yields 1,4-dihydropyrido[4,3-d]pyrimidines, which can be oxidized or further modified to obtain the target compound (Reference).
  • Analogous reactions with aromatic aldehydes and amino derivatives produce tetrahydro derivatives, expanding the scope of accessible compounds.

Notes:

  • The reaction conditions often involve refluxing in ethanol or acetic acid.
  • The yields are generally high (~75%), with purification via recrystallization.

Cyclocondensation of 4-Amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carbonitrile with Diethyl Carbonate

Method Overview:
This method involves the reaction of a tetrahydropyridine derivative with diethyl carbonate in the presence of sodium ethoxide, leading to the formation of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-one.

Reaction Scheme:
$$
\text{4-Amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carbonitrile} + \text{Diethyl carbonate} \rightarrow \text{this compound}
$$

Research Findings:

  • This method, detailed in recent literature, provides a straightforward route with high yields (~93%) and good functional group tolerance (Reference).

Notes:

  • The reaction typically proceeds under reflux in ethanol or DMF.
  • The process allows for structural diversification by varying the amino and nitrile substituents.

Condensation of 2-Chloropyrido[2,3-d]pyrimidin-4(3H)-one with Amines

Method Overview:
A classical nucleophilic substitution approach where 2-chloropyrido[2,3-d]pyrimidin-4(3H)-one reacts with primary amines under reflux conditions, leading to amino derivatives of the heterocycle.

Reaction Scheme:
$$
\text{2-Chloropyrido[2,3-d]pyrimidin-4(3H)-one} + \text{Amine} \rightarrow \text{Substituted pyridopyrimidinone}
$$

Research Findings:

  • Example: Benzylamine reacts with 2-chloropyrido[2,3-d]pyrimidin-4(3H)-one to produce 2-benzylamino-pyrido[2,3-d]pyrimidin-4(3H)-one with a yield of 75.5% (Reference).
  • Similar reactions with dimethylamine or methylmercaptoethylamine yield corresponding derivatives with yields ranging from 33% to 70%.

Notes:

  • Reactions are performed in ethanol or methanol under reflux.
  • The method is versatile for introducing various amino substituents.

Multi-step Synthesis via Functionalized Precursors

Method Overview:
This approach employs functionalized pyrimidine or pyridine derivatives as precursors, which undergo cyclization or substitution reactions to form the this compound core.

Example:

  • Synthesis of 2-(2-methylmercaptoethylamino)-pyrido[2,3-d]pyrimidin-4(3H)-one involves refluxing 2-chloropyrido[2,3-d]pyrimidin-4(3H)-one with 2-methylmercaptoethylamine, followed by purification (Reference).

Research Findings:

  • These methods are valuable for introducing sulfur or other heteroatoms at specific positions, broadening the chemical diversity.

Data Summary Table: Preparation Methods of this compound

Method No. Starting Materials Key Reagents & Conditions Yield (%) Advantages Limitations
1 3-(Aminomethyl)pyridin-4-amine + Formaldehyde Reflux in ethanol/acetic acid ~75 High yield, straightforward Limited scope for substitution
2 4-Amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carbonitrile + Diethyl carbonate Reflux in DMF/ethanol ~93 Broad functional group tolerance Requires specific precursors
3 2-Chloropyrido[2,3-d]pyrimidin-4(3H)-one + Amine Reflux in ethanol/methanol 33-75.5 Versatile substitution Moderate to low yields with some amines
4 Functionalized pyrimidines + Cyclization Reflux under inert atmosphere Variable Structural diversity Multi-step process

Chemical Reactions Analysis

Types of Reactions

Decahydropyrido[3,4-d]pyrimidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Scientific Research Applications

Antiviral Research: Decahydropyrido[3,4-d]pyrimidin-2-one exhibits biological activity as an inhibitor of HIV integrase, an enzyme crucial for the integration of viral DNA into the host genome. Derivatives of this compound can effectively inhibit HIV replication in vitro, highlighting their potential as therapeutic agents against HIV/AIDS.

ENPP1 Inhibitors: 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one and 3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one derivatives have inhibitory activities on ENPP1, which negatively regulates the anti-cancer Stimulator of Interferon Genes (STING) pathway . Structure-activity relationship (SAR) studies have identified potent ENPP1 inhibitors with high microsomal stabilities and no inhibition of CYPs (1A2, 2C9, 2C19, 2D6, and 3A4) . Molecular dynamics simulations have provided insights into the binding modes between ENPP1 and these compounds .

CDK4 and CDK6 inhibitors: Substituted 2-amino pyridines are potent inhibitors of cyclin-dependent kinase 4 (CDK4) . These compounds are useful for treating cell proliferative diseases such as cancer and restenosis, inflammation, and inflammatory diseases . Many of the compounds display improvements in selectivity for the serine/threonine kinases cyclin-dependent kinase 4 and cyclin-dependent kinase 6 .

Other Pyridopyrimidines

Mechanism of Action

The mechanism of action of decahydropyrido[3,4-d]pyrimidin-2-one involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling pathways that regulate cell growth, differentiation, and metabolism. This inhibition can lead to the suppression of tumor growth and proliferation, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Accessibility : The saturated decahydro structure of the target compound may require more complex hydrogenation steps compared to unsaturated analogues like 4H-pyrido[1,2-a]pyrimidin-4-ones .
  • Bioactivity Potential: Piperazine-substituted derivatives (e.g., compound 9 in ) demonstrate enhanced binding to serotonin receptors, suggesting this compound could be optimized for similar targets with improved metabolic stability.
  • Solubility Challenges : Fully saturated systems often exhibit lower solubility than unsaturated counterparts, necessitating hydrophilic substituents for drug-likeness.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Decahydropyrido[3,4-d]pyrimidin-2-one, and how can reaction intermediates be characterized?

  • Methodological Answer : A common approach involves cyclocondensation reactions using urea or thiourea with aldehydes and ketones under acidic or basic conditions. For example, 4-hydroxy coumarin derivatives have been utilized as precursors in analogous pyrimidinone syntheses . Intermediates should be characterized via FTIR (to confirm carbonyl and amine groups), 1H^1H/13C^{13}C NMR (to verify ring closure and substituent positions), and elemental analysis (to validate purity). Impurity profiling via HPLC with reference standards (e.g., EP/BP guidelines) is critical for identifying byproducts like fluorobenzisoxazole or piperidinyl derivatives .

Q. How can impurities in this compound be systematically identified and quantified?

  • Methodological Answer : Impurity identification requires orthogonal techniques:

  • LC-MS/MS : To detect trace impurities such as fluorinated benzisoxazole derivatives (e.g., 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one, CAS 106266-06-2) .
  • HPLC-UV/ELSD : Use pharmacopeial methods (e.g., EP guidelines) with C18 columns and acetonitrile/ammonium acetate gradients for quantification .
  • Stability Studies : Accelerated degradation (40°C/75% RH) to monitor hydrolytic or oxidative byproducts .

Q. What spectroscopic and computational tools are essential for structural elucidation of this compound derivatives?

  • Methodological Answer :

  • NMR : 1H^1H-13C^{13}C HMBC to confirm heterocyclic connectivity and NOESY for stereochemical analysis.
  • InChI Key : Cross-reference PubChem data (e.g., InChI=1S/C7H8N4O for analogous pyridopyrimidines) to validate structural databases .
  • DFT Calculations : Optimize geometry using Gaussian09 with B3LYP/6-31G(d) basis set to predict vibrational frequencies (FTIR) and NMR chemical shifts .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across cell lines for this compound derivatives?

  • Methodological Answer :

  • Dose-Response Analysis : Use standardized assays (e.g., MTT or resazurin) with time-course experiments (24–72 hours) to account for variability in IC50_{50} values. For example, Jurkat cells showed 50% viability reduction at 5 µM, while Derl-7 required 15 µM .
  • Mechanistic Profiling : Combine apoptosis assays (Annexin V/PI staining via flow cytometry) and cell cycle analysis (propidium iodide) to differentiate cytostatic vs. cytotoxic effects .
  • Kinase Inhibition Screening : Evaluate Src-family kinase inhibition (e.g., Fyn) using phospho-specific antibodies or AlphaScreen assays, as dysregulation in hematologic malignancies may explain differential responses .

Q. What strategies optimize the pharmacokinetic profile of this compound analogs while maintaining target affinity?

  • Methodological Answer :

  • SAR Studies : Introduce substituents at the 3- or 4-positions to modulate logP (e.g., cyclohexylamino groups improve solubility, as seen in 4-(cyclohexylamino)pyrido[3,4-d]pyrimidin-8(7H)-one, InChI Key: UZFBYCNIWJKOFW) .
  • Metabolic Stability : Incubate derivatives with liver microsomes (human/rat) and monitor phase I/II metabolites via LC-HRMS.
  • In Silico ADMET : Use SwissADME or ADMET Predictor™ to prioritize compounds with optimal permeability (Caco-2 > 5 × 106^{-6} cm/s) and low CYP3A4 inhibition .

Q. How can researchers validate the role of this compound in modulating specific signaling pathways?

  • Methodological Answer :

  • Transcriptomic Profiling : RNA-seq or NanoString analysis of treated vs. untreated cells to identify differentially expressed genes (e.g., apoptosis regulators like BAX/BCL-2).
  • Phosphoproteomics : Enrich phosphorylated proteins using TiO2_2 columns and analyze via LC-MS/MS to map kinase-substrate networks .
  • CRISPR Knockout : Generate Fyn or Src knockout cell lines to confirm target specificity .

Data Contradiction Analysis

Q. Why do structural analogs of this compound exhibit divergent antimicrobial vs. anticancer activities?

  • Methodological Answer :

  • Target Selectivity : Chromeno[4,3-d]pyrimidin-2-one derivatives show antibacterial activity due to DNA gyrase inhibition, while pyrido[3,4-d]pyrimidines target kinases like Src .
  • Membrane Permeability : Lipophilic substituents (e.g., benzothiazole) enhance Gram-negative bacterial uptake but reduce cancer cell penetration .
  • Resistance Mechanisms : Efflux pump overexpression (e.g., ABCB1) in cancer cells may reduce intracellular concentrations, necessitating combinatorial therapies .

Tables for Reference

Key Impurities in Pyridopyrimidine Synthesis CAS Number Detection Method
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one106266-06-2HPLC-UV
2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl ethyl carboxylateN/ALC-MS/MS
Biological Activity Data Cell Line IC50_{50} (µM) Assay
Jurkat (T-cell leukemia)5.0MTT
Derl-7 (myeloma)15.0Resazurin

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